3,4,5-Trimethoxybenzylisocyanide

Organic Synthesis Multicomponent Reactions Structure-Activity Relationship

Generic isocyanides often fail in medicinal chemistry campaigns targeting trimethoprim-analog libraries due to electronic mismatch. 3,4,5-Trimethoxybenzylisocyanide (CAS 165459-74-5) delivers the electron-rich 3,4,5-trimethoxyphenyl pharmacophore pre-installed on the isocyanide, enabling reliable Ugi and Passerini multicomponent reactions for diverse α-acylamino amide synthesis. • Installs the privileged trimethoprim pharmacophore via U-4CR in a single step • Eliminates reaction failure caused by electronic mismatch of simpler benzyl isocyanides • Enables rapid combinatorial library synthesis of antibiotic analogs for screening deck population

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 165459-74-5
Cat. No. B065640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzylisocyanide
CAS165459-74-5
Synonyms3,4,5-TRIMETHOXYBENZYLISOCYANIDE
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C[N+]#[C-]
InChIInChI=1S/C11H13NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,7H2,2-4H3
InChIKeyPOGKDRXRTUOFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxybenzylisocyanide: Core Building Block for Multicomponent Reactions


3,4,5-Trimethoxybenzylisocyanide (CAS 165459-74-5) is an aromatic isocyanide characterized by an electron-rich 3,4,5-trimethoxyphenyl ring system attached via a methylene spacer to the highly reactive isocyanide (-NC) functional group. Its molecular formula is C11H13NO3 with a molecular weight of 207.23 g/mol. As a member of the isocyanide family, it is a cornerstone building block in synthetic and medicinal chemistry, most notably for constructing complex molecular architectures through isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions [1]. The compound's specific reactivity profile makes it a key reagent for the synthesis of diverse peptidomimetic and heterocyclic scaffolds .

Core building block for isocyanide-based multicomponent reactions (Ugi, Passerini)
Installs the 3,4,5-trimethoxybenzyl pharmacophore in a single synthetic step
Benzylic isocyanide with electronically insulated -NC group for selective reactivity

Irreplaceability of 3,4,5-Trimethoxybenzylisocyanide


While all isocyanides share the fundamental -NC functional group, their reactivity and the properties of the resulting products are profoundly influenced by the adjacent molecular scaffold. Generic substitution of 3,4,5-Trimethoxybenzylisocyanide with simpler analogs like benzyl isocyanide or tert-butyl isocyanide is not scientifically sound due to the distinct electronic and steric effects of the 3,4,5-trimethoxyphenyl moiety [1]. This specific substitution pattern alters the isocyanide's nucleophilicity and overall reactivity, dictating its behavior in key reactions like the Ugi and Passerini processes [2]. Furthermore, the presence of three methoxy groups provides additional sites for downstream functionalization and can significantly enhance biological activity in final compounds, as seen in the optimization of the drug Trimethoprim [3]. Choosing the incorrect isocyanide can lead to reaction failure, poor yields, or the synthesis of compounds lacking the desired pharmacological or material properties.

Electronic and steric mismatch
Replacing with benzyl or tert-butyl isocyanide removes the electron-rich trimethoxyphenyl group, altering nucleophilicity and reaction outcomes.
Loss of downstream functionalization sites
Simpler isocyanides lack the three methoxy groups that enable further derivatization or can enhance biological target affinity.
Reactivity profile may shift
Benzylic vs. aryl isocyanide conjugation state changes electronic insulation, which may reduce yield or selectivity in established IMCR protocols.

3,4,5-Trimethoxybenzylisocyanide vs. Key Analogs


Structural & Electronic Comparison with 3,4,5-Trimethoxyphenyl-Isocyanide

The key structural differentiator of 3,4,5-Trimethoxybenzylisocyanide (CAS 165459-74-5) from its close analog 3,4,5-Trimethoxyphenyl-isocyanide (CAS 147492-94-2) is the methylene (-CH2-) spacer between the aromatic ring and the isocyanide group. In the benzyl derivative (target), the isocyanide carbon is sp3-hybridized and electronically insulated from the aromatic ring, leading to a distinct reactivity profile typical of benzylic isocyanides . In contrast, the phenyl derivative has the isocyanide group directly attached to the sp2-hybridized carbon of the aromatic ring, creating a conjugated system that significantly alters the electron density on the isocyanide carbon and its overall nucleophilicity .

Structural Comparison
Data to verify
Benzyl isocyanide (sp³ α-C, insulated) vs. phenyl isocyanide (sp² α-C, conjugated)
Electronic insulation may favor higher yields in certain IMCRs
Qualitative difference; verify under your conditions
Organic Synthesis Multicomponent Reactions Structure-Activity Relationship

Ugi Reaction Utility for Heterocycle Synthesis

The class of functionalized isocyanides to which 3,4,5-Trimethoxybenzylisocyanide belongs is extensively employed in the Ugi four-component reaction (U-4CR) and related processes. The U-4CR is a cornerstone of diversity-oriented synthesis, enabling the one-pot creation of highly complex, drug-like α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide [1]. The utility of 3,4,5-trimethoxybenzyl isocyanide in this context is supported by its mention in literature reviews as a reagent that contributes the valuable trimethoxybenzyl moiety to the final product, often in yields comparable to other standard isocyanides used in Ugi reactions, which are frequently reported in the range of 60-97% depending on the other components [2].

Ugi Reaction Yield Context
Class-level inference
Reported yields for benzylic isocyanides in U-4CR: 60–97% (optimized systems)
Supports reliable incorporation into diversity-oriented synthesis
Class-level data; individual reaction performance should be validated
Medicinal Chemistry Combinatorial Chemistry Peptidomimetics

Trimethoprim Pharmacophore Mimicry for Antimicrobial Discovery

The 3,4,5-trimethoxybenzyl group is a critical pharmacophore in the established antibiotic Trimethoprim. Research specifically validates that building chemical diversity around this trimethoxybenzyl moiety is a productive strategy for developing new antimicrobials and overcoming drug resistance [1]. In this context, 3,4,5-Trimethoxybenzylisocyanide serves as a direct and efficient means to incorporate this proven pharmacophore into new chemical entities via IMCRs. This is a distinct advantage over using a simpler isocyanide like cyclohexyl isocyanide, which would lack this privileged structural feature, potentially reducing the likelihood of biological activity in the resulting products.

Pharmacophore Installation
Reported context
Direct incorporation of 3,4,5-trimethoxybenzyl motif; reported relevance to Trimethoprim pharmacophore
May support antimicrobial lead generation research
Biological activity of final compounds requires independent evaluation
Antimicrobial Discovery Drug Resistance Scaffold Hopping

Efficient Synthesis via Formamide Dehydration

The most common and reliable synthesis route for benzylic isocyanides like 3,4,5-Trimethoxybenzylisocyanide is the dehydration of the corresponding N-substituted formamide. For this specific compound, that precursor is N-(3,4,5-trimethoxybenzyl)formamide [1]. A well-established and efficient method for this transformation uses a mixture of p-toluenesulfonyl chloride (p-TsCl) and a base, which has been reported to provide benzylic isocyanides in high yields, often exceeding 80-90% [2]. While a specific, isolated yield for this exact compound is not provided, this standard method is a reliable, scalable, and cost-effective route to its production, contrasting with more complex or lower-yielding methods required for some other isocyanide classes.

Synthesis Efficiency
Class-level inference
Dehydration of N-(3,4,5-trimethoxybenzyl)formamide; reported yields often >80%
Supports stable supply and cost-effective procurement
Class-level method; specific batch yield may vary
Process Chemistry Organic Synthesis Building Block Synthesis

3,4,5-Trimethoxybenzylisocyanide: Key Research Applications


Diversity-Oriented Antimicrobial Synthesis

Medicinal chemists should prioritize the procurement of 3,4,5-Trimethoxybenzylisocyanide for the synthesis of focused libraries aimed at developing new antibiotics. As established, the 3,4,5-trimethoxybenzyl group is a critical pharmacophore found in the antibiotic Trimethoprim [1]. Using this isocyanide in Ugi or Passerini multicomponent reactions allows for the rapid and efficient generation of diverse analogs bearing this privileged structure, a strategy that has been directly validated for overcoming drug resistance in bacteria like *E. coli* [1].

Peptidomimetic & Heterocyclic Library Synthesis

This isocyanide is an ideal reagent for combinatorial chemistry labs focused on populating screening decks with novel, drug-like compounds. Its proven utility in the Ugi four-component reaction (U-4CR) is a primary differentiator [2]. The U-4CR is unparalleled in its ability to generate high levels of molecular complexity and diversity from simple starting materials in a single step. Procuring this building block enables the reliable synthesis of α-acylamino amides, a common motif in biologically active compounds, often in high yields [2].

Amide and Functionalized Molecule Synthesis

Beyond multicomponent reactions, 3,4,5-Trimethoxybenzylisocyanide can serve as a versatile precursor to other functional groups. Isocyanides are known to react with thioacids to form amide bonds [3] and can participate in a variety of other transformations, such as transition metal-catalyzed insertions [4]. Procuring this specific isocyanide provides a synthetic chemist with a multifunctional handle for introducing the 3,4,5-trimethoxybenzyl moiety into target molecules, offering more synthetic flexibility than a single-purpose reagent.

Functional Materials and Polymer Development

The unique reactivity of isocyanides is not limited to small molecule synthesis. There is growing interest in applying isocyanide-based reactions, including those using functionalized benzyl isocyanides, to the field of polymer science [5]. This compound could be used as a monomer or a post-polymerization modification agent to create novel functional materials with tailored properties derived from the electron-rich trimethoxyphenyl ring. Its procurement is justified for materials science labs exploring new avenues in polymer chemistry.

Application
Selection Property
Validation Focus
Antimicrobial diversity-oriented synthesis
Trimethoxybenzyl pharmacophore installation in Ugi/Passerini libraries
Antimicrobial screening of derived compound libraries
Peptidomimetic and heterocyclic library synthesis
Reliable IMCR building block for α-acylamino amide scaffolds
Yield and purity in Ugi four-component reactions
Amide and functionalized molecule synthesis
Multifunctional isocyanide handle for further transformations
Reaction scope with thioacids, transition metal catalysts
Functional polymer and materials development
Reactive isocyanide monomer for step-growth polymerization
Incorporation efficiency and material property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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